2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-chlorophenol
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Overview
Description
2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-chlorophenol is a complex organic compound with a unique structure that includes a triazine ring, hydrazinylidene group, and chlorophenol moiety
Preparation Methods
The synthesis of 2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-chlorophenol typically involves multiple steps, starting with the formation of the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenol moiety, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(E)-{2-[4-(benzylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-chlorophenol is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl acetoacetate: Known for its use in organic synthesis and its keto-enol tautomerism.
3-Benzyl-2-hydroxy-N-phenylbenzamide: Another compound with a benzyl and phenyl group, used in various chemical applications.
Properties
Molecular Formula |
C23H20ClN7O |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[(E)-[[4-anilino-6-(benzylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-chlorophenol |
InChI |
InChI=1S/C23H20ClN7O/c24-18-11-12-20(32)17(13-18)15-26-31-23-29-21(25-14-16-7-3-1-4-8-16)28-22(30-23)27-19-9-5-2-6-10-19/h1-13,15,32H,14H2,(H3,25,27,28,29,30,31)/b26-15+ |
InChI Key |
CKTRMSMOPPBPKU-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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